molecular formula C15H18BNO2 B1316318 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 406463-06-7

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B1316318
CAS RN: 406463-06-7
M. Wt: 255.12 g/mol
InChI Key: VMFALDWCEQUFSX-UHFFFAOYSA-N
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Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound that contains a quinoline ring and a boronate ester group . The boronate ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Scientific Research Applications

Borylation of Alkylbenzenes

This compound can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is significant in organic synthesis as it provides a route to introduce boron into organic molecules, which can then be further functionalized.

Hydroboration of Alkynes and Alkenes

It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a fundamental reaction in organic chemistry that provides a straightforward method for the conversion of alkenes and alkynes to organoboranes, which are versatile intermediates in organic synthesis.

Coupling with Aryl Iodides

This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . This reaction is a key step in many synthetic routes to complex organic molecules.

Asymmetric Hydroboration of 1,3-Enynes

It can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This reaction is a powerful tool for the construction of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.

Synthesis of Novel Copolymers

It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . These copolymers have potential applications in the field of optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells.

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFALDWCEQUFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584560
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

CAS RN

406463-06-7
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-6-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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